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Compound of Interest

Compound Name:

2-Chloro-N-((2'-(N-

cyanosulfamoyl)-[1,1'-biphenyl]-4-

yl)methyl)-N-(4-

methylbenzyl)benzamide

Cat. No.: B610618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The N-((biphenyl)methyl)benzamide scaffold has emerged as a privileged structure in

medicinal chemistry, with a growing number of patents and publications highlighting its potential

in treating a range of diseases, particularly cancer and inflammatory conditions. This in-depth

technical guide provides a comprehensive overview of the patent landscape, experimental

protocols, and mechanistic insights surrounding this promising class of compounds.

The Patent Landscape: A Surge in Therapeutic
Applications
The patent activity for N-((biphenyl)methyl)benzamide and its derivatives has seen a significant

uptick, with a primary focus on oncology. Key patents underscore the versatility of this scaffold

in targeting various biological pathways implicated in tumorigenesis and inflammation.

A notable patent, US8975255B2, discloses a series of biphenyl benzamide-derived compounds

for the treatment of inflammation, osteoporosis, and cancer. This patent highlights the potential

of these structures to inhibit osteoclast growth, thereby reducing bone resorption.[1] Chinese

patent CN109678815A further expands the therapeutic scope to the inhibition of tubulin activity,
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a well-established anticancer strategy.[2] Another Chinese patent, CN103980153A, describes

biphenyl amide compounds with potent in vitro inhibitory activity against various tumor cell

lines.

The following table summarizes key patent applications and their disclosed therapeutic uses:

Patent/Application
Number

Assignee/Applicant
Therapeutic
Application

Key Innovations

US8975255B2 Not Specified
Inflammation,

Osteoporosis, Cancer

Inhibition of osteoclast

growth and bone

resorption.[1]

CN109678815A Not Specified Cancer
Inhibition of tubulin

activity.[2]

CN103980153A Not Specified Cancer (Liver, Breast)

Biphenylamide

compounds with in

vitro anti-tumor

activity.

WO2015085325A1 Not Specified Cancer
EZH2 inhibitors for

cancer treatment.[3]

WO2012142504A1 Not Specified Cancer

Substituted N-

pyridinylmethyl

benzamide

compounds as

anticancer agents.[3]

Synthesis and Experimental Protocols
The synthesis of N-((biphenyl)methyl)benzamide derivatives generally follows a convergent

strategy, involving the coupling of a biphenylmethylamine with a substituted benzoic acid or its

corresponding acyl chloride.

General Synthetic Workflow
A common synthetic route involves the following key steps:
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Preparation of the Biphenylmethylamine Intermediate: This can be achieved through various

methods, including the reduction of a corresponding biphenylcarbonitrile or the reductive

amination of a biphenylcarboxaldehyde.

Amide Coupling: The biphenylmethylamine is then coupled with a desired benzoic acid

derivative. Standard amide bond formation conditions, such as the use of coupling agents

like EDC/HOBt or the conversion of the benzoic acid to an acyl chloride followed by reaction

with the amine, are typically employed.

The following diagram illustrates a generalized synthetic workflow:

Synthesis of Biphenylmethylamine

Amide Bond Formation

Biphenyl Precursor

Functional Group Transformation

e.g., Nitrile Reduction,
Reductive Amination

Biphenylmethylamine

Amide Coupling

Substituted Benzoic Acid

e.g., EDC/HOBt,
Acyl Chloride Formation

N-((biphenyl)methyl)benzamide
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A generalized synthetic workflow for N-((biphenyl)methyl)benzamide derivatives.

Detailed Experimental Protocol: Amide Coupling
The following protocol is adapted from the synthesis of structurally related benzamide

derivatives and can be applied to the synthesis of the target compounds.[4]

To a solution of the substituted benzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM)

at 0 °C, add oxalyl chloride (2.0 eq.) and a catalytic amount of N,N-dimethylformamide

(DMF).

Stir the reaction mixture at room temperature for 2 hours.

Remove the solvent and excess oxalyl chloride under reduced pressure.

Dissolve the resulting acyl chloride in anhydrous DCM and add it dropwise to a solution of

the biphenylmethylamine (1.0 eq.) and triethylamine (3.0 eq.) in DCM at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction with water and extract the product with DCM.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Biological Activity and Quantitative Data
N-((biphenyl)methyl)benzamide derivatives have demonstrated potent activity in a variety of

biological assays. The primary therapeutic area of interest is oncology, with compounds

showing significant antiproliferative effects and inhibition of key signaling pathways.
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Compound Class Target/Assay Activity (IC50) Reference

Bis-benzamides
Androgen Receptor-

Coactivator Interaction
16 nM [5]

N-(2-

pyrimidinylamino)

benzamide derivatives

Hedgehog Signaling

Pathway

More potent than

vismodegib
[6]

Biphenyl benzamide

derivatives

Osteoclast

Proliferation
Data in patent [1]

Signaling Pathways and Mechanism of Action
The anticancer and anti-inflammatory effects of N-((biphenyl)methyl)benzamide structures are

attributed to their modulation of key cellular signaling pathways. Two prominent pathways that

have been identified are the mTOR and Hedgehog signaling pathways.

mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth,

proliferation, and survival.[7] The PI3K/AKT/mTOR pathway is frequently hyperactivated in

cancer.[4] Certain N-benzyl benzamide derivatives have been shown to reduce mTORC1

activity, leading to the induction of autophagy and inhibition of cancer cell proliferation.[4]

The following diagram illustrates the inhibition of the mTOR signaling pathway:
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Inhibition of the mTOR signaling pathway by N-((biphenyl)methyl)benzamide derivatives.

Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential during embryonic development and its

aberrant activation in adults is linked to the development of various cancers.[8][9] Several

studies have reported that benzamide derivatives are potent inhibitors of the Hedgehog

signaling pathway.[6][10][11] These compounds often target the Smoothened (SMO) receptor,

a key component of the Hh pathway.

The following diagram illustrates the inhibition of the Hedgehog signaling pathway:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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